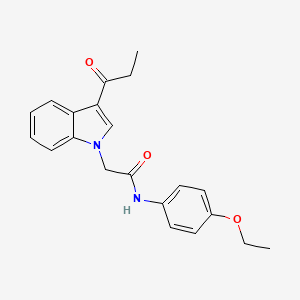
N-(4-Ethoxy-phenyl)-2-(3-propionyl-indol-1-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 3-propanoylindole.
Formation of Intermediate: The 4-ethoxyaniline is reacted with an acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 3-propanoylindole under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would also include quality control measures to monitor the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound may find applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-acetyl-1H-indol-1-yl)acetamide
- N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)propionamide
Uniqueness
N-(4-ethoxyphenyl)-2-(3-propanoyl-1H-indol-1-yl)acetamide is unique due to its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-3-20(24)18-13-23(19-8-6-5-7-17(18)19)14-21(25)22-15-9-11-16(12-10-15)26-4-2/h5-13H,3-4,14H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
CJZRZJXBMNOYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















